4,4-Difluorocyclohexanecarboxamide
Overview
Description
Molecular Structure Analysis
The molecular structure of 4,4-Difluorocyclohexanecarboxamide consists of a cyclohexane ring with two fluorine atoms attached at the 4,4-positions and a carboxamide group attached at one of the carbon atoms. The presence of the fluorine atoms and the carboxamide group can significantly influence the compound’s chemical properties and reactivity.Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
PET Imaging in Neuroscience
4,4-Difluorocyclohexanecarboxamide derivatives, such as 18F-Mefway, have been evaluated for their potential in Positron Emission Tomography (PET) imaging, particularly for quantifying serotonin 1A receptors in human subjects. This research has shown that while 18F-Mefway may have lower distribution volume ratio values and a greater overestimation bias of area under the curve ratio values compared to 18F-FCWAY, its resistance to in vivo defluorination makes it a notable candidate for PET radioligand for 5-HT1A receptor imaging (J. Choi et al., 2015).
Dermatology and Skin Care
In dermatology, derivatives of this compound, like tranexamic acid (trans-4-aminomethylcyclohexanecarboxylic acid), have been explored for their effects on skin health. Studies show that tranexamic acid can improve skin conditions like wrinkles caused by dryness, suggesting its potential as a treatment option in dermatological applications (K. Hiramoto et al., 2016).
Material Science and Polymer Chemistry
This compound is also significant in material science, particularly in the synthesis of novel polyamides. These polyamides exhibit excellent solubility and optical properties, making them suitable for applications in microelectronics (Peng-hui Li et al., 2009). Another study shows the development of fluorinated aromatic polyamides with various aromatic acids, highlighting their potential in advanced microelectronic applications due to their outstanding features like low dielectric constants and high transparency (Jiang Jianming, 2009).
Pharmaceutical Applications
Although not directly using this compound, related compounds like tranexamic acid have been studied for their pharmaceutical applications. For instance, the effect of tranexamic acid on melanocyte activation in the skin induced by ultraviolet B irradiation has been investigated, underscoring its role in skin whitening treatments (K. Hiramoto et al., 2014).
Mechanism of Action
Target of Action
The primary target of 4,4-Difluorocyclohexanecarboxamide is the CCR5 receptor , which is found on the surface of certain human cells . The chemokine receptor CCR5 is an essential co-receptor for most HIV strains and is necessary for the entry process of the virus into the host cell .
Mode of Action
This compound acts as a negative allosteric modulator of the CCR5 receptor . It binds to the CCR5 receptor, thereby blocking the HIV protein gp120 from associating with the receptor . This prevents the virus from entering the host cell, thus inhibiting the infection process .
Biochemical Pathways
The action of this compound affects the HIV entry pathway . By blocking the CCR5 receptor, it prevents the virus from entering the host cell, thereby interrupting the viral replication cycle .
Pharmacokinetics
The pharmacokinetic properties of this compound include a bioavailability of 23% . It is predominantly metabolized in the liver by the cytochrome P450 system, specifically CYP3A . The major metabolite is a secondary amine formed by N-dealkylation . The elimination half-life is between 14-18 hours , and it is excreted via feces (76%) and urine (20%) .
Result of Action
The result of the action of this compound is the inhibition of HIV infection . By preventing the virus from entering host cells, it effectively reduces the viral load and slows down the progression of the disease .
Properties
IUPAC Name |
4,4-difluorocyclohexane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO/c8-7(9)3-1-5(2-4-7)6(10)11/h5H,1-4H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPXYSGFTYLPTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677572 | |
Record name | 4,4-Difluorocyclohexane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927209-98-1 | |
Record name | 4,4-Difluorocyclohexane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-Difluorocyclohexanecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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